molecular formula C17H23N3O4S B13359101 1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate

1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate

Cat. No.: B13359101
M. Wt: 365.4 g/mol
InChI Key: SDMBPKYGJIIQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylureido group with a nicotinate ester, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the cyclohexylureido intermediate. This intermediate is then reacted with a nicotinic acid derivative to form the final product. Common reagents used in these reactions include cyclohexyl isocyanate, nicotinic acid, and methylthio compounds. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyclohexylureido)butanoate: Similar structure but different ester group.

    Cyclohexylurea derivatives: Compounds with similar urea moiety but different substituents.

    Nicotinate esters: Compounds with similar nicotinate group but different ester and urea groups.

Uniqueness

1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is unique due to its combination of cyclohexylureido and nicotinate ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H23N3O4S/c1-11(24-16(22)13-9-6-10-18-15(13)25-2)14(21)20-17(23)19-12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H2,19,20,21,23)

InChI Key

SDMBPKYGJIIQDG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)NC1CCCCC1)OC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.